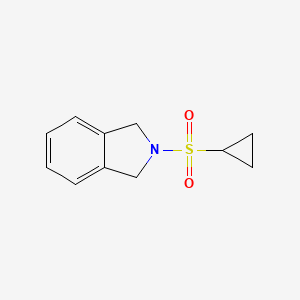

2-(Cyclopropylsulfonyl)isoindoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

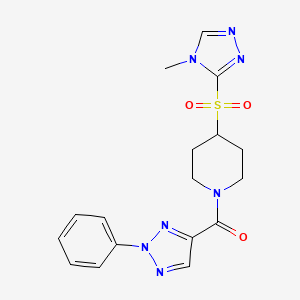

2-(Cyclopropylsulfonyl)isoindoline is a chemical compound with the molecular formula C11H13NO2S .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylsulfonyl)isoindoline is based on the isoindoline scaffold, which is a structural motif found in a large variety of naturally occurring, as well as synthetic, biologically and pharmaceutically active compounds .Chemical Reactions Analysis

The synthetic strategies for isoindolinones can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

Isoindolinones, including derivatives like 2-(Cyclopropylsulfonyl)isoindoline, are pivotal in the synthesis of many natural products and drug molecules. They serve as core structures for developing compounds with potential therapeutic effects. The cyclopropylsulfonyl group can influence the biological activity, making these derivatives valuable in drug design and discovery .

Materials Science: Fluorescent Probes and Synthetic Dyes

In materials science, these compounds are utilized as fluorescent probes due to their ability to emit light upon excitation. This property is essential for various applications, including bioimaging and diagnostics. Additionally, their use as synthetic dyes is significant in fabricating colorants for industrial purposes .

Chemical Biology: Probing Biological Pathways

Chemical biology benefits from the reactivity of isoindolinones to probe biological pathways. The unique reactivity of the cyclopropylsulfonyl moiety can be harnessed to study enzyme-substrate interactions, receptor binding, and other dynamic processes within cells .

Organic Synthesis: Building Blocks for Complex Molecules

Isoindolinones are versatile intermediates in organic synthesis. They can be used to construct complex molecules, including natural products and polymers. The presence of the cyclopropylsulfonyl group enhances the reactivity and opens up new pathways for chemical transformations .

Pharmaceutical Synthesis: Development of Herbicides

The structural complexity of isoindolinones makes them suitable candidates for developing herbicides. Their mode of action can be tailored by modifying the cyclopropylsulfonyl group, leading to selective and potent herbicidal activity .

Colorants and Dyes: Industrial Applications

The vibrant hues produced by isoindolinone derivatives make them ideal for industrial applications as colorants and dyes. They can be used in paints, inks, and coatings, providing durability and resistance to fading .

Polymer Additives: Enhancing Material Properties

As polymer additives, these compounds can improve the physical properties of plastics and resins. They can act as stabilizers, flame retardants, or plasticizers, contributing to the material’s performance and longevity .

Photochromic Materials: Smart Coatings and Lenses

The photochromic properties of isoindolinones allow them to change color in response to light. This characteristic is exploited in the development of smart coatings for windows and photochromic lenses for eyewear, enhancing user comfort and protection .

作用机制

Target of Action

Isoindoline derivatives have been known to interact with various biological targets, including dopamine receptors

Mode of Action

Isoindoline derivatives have been shown to interact with their targets, leading to various biological effects . The specific interactions and resulting changes caused by 2-(Cyclopropylsulfonyl)isoindoline remain to be elucidated.

Biochemical Pathways

Isoindoline compounds are known to be involved in various biological pathways

Pharmacokinetics

Some isoindoline derivatives have been tested for their affinities and some pharmacokinetic parameters . More research is needed to outline the ADME properties of 2-(Cyclopropylsulfonyl)isoindoline and their impact on its bioavailability.

Result of Action

Isoindoline derivatives have been shown to have various biological activities

Action Environment

The synthesis of isoindoline derivatives has been explored under various conditions . More research is needed to understand how environmental factors influence the action of 2-(Cyclopropylsulfonyl)isoindoline.

安全和危害

未来方向

Isoindolinones and their fused analogues have a wide range of applications in medicinal chemistry and chemical biology. The recent advances in transition metal catalyzed synthetic methodologies via formation of new C−C bonds for isoindolinones are reviewed . The transition metal-free synthetic protocols for isoindolinones and their fused analogues are highly fascinating due to several advantages for the industrial production of these bio-active molecules .

属性

IUPAC Name |

2-cyclopropylsulfonyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-15(14,11-5-6-11)12-7-9-3-1-2-4-10(9)8-12/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTUADTXBBLZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylsulfonyl)isoindoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)

![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)

![5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930966.png)

![5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2930967.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)

![5-chloro-N-[2-(2-fluorophenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2930969.png)

![2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2930971.png)